molecular formula C16H11Cl2N3O5S B13942347 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 532981-36-5

3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13942347
CAS No.: 532981-36-5
M. Wt: 428.2 g/mol
InChI Key: MPTLCZDGLZQRNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the chlorination of a benzoic acid derivative. The nitro group is introduced through nitration, followed by the formation of the carbamothioylamino group via a reaction with a suitable thiourea derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and carbamothioylamino groups play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid include other dichloro and nitro-substituted benzoic acids. These compounds share some chemical properties but differ in their specific functional groups and overall structure.

Properties

CAS No.

532981-36-5

Molecular Formula

C16H11Cl2N3O5S

Molecular Weight

428.2 g/mol

IUPAC Name

3,5-dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H11Cl2N3O5S/c1-7-9(3-2-4-12(7)21(25)26)14(22)20-16(27)19-13-10(15(23)24)5-8(17)6-11(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,27)

InChI Key

MPTLCZDGLZQRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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